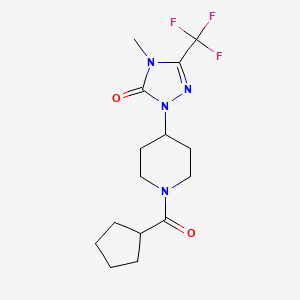

1-(1-(cyclopentanecarbonyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one

Descripción

Propiedades

IUPAC Name |

2-[1-(cyclopentanecarbonyl)piperidin-4-yl]-4-methyl-5-(trifluoromethyl)-1,2,4-triazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21F3N4O2/c1-20-13(15(16,17)18)19-22(14(20)24)11-6-8-21(9-7-11)12(23)10-4-2-3-5-10/h10-11H,2-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZBYGGAKWVDKFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN(C1=O)C2CCN(CC2)C(=O)C3CCCC3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21F3N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 1-(1-(cyclopentanecarbonyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one is a heterocyclic organic compound that has garnered attention for its potential biological activities. This article provides a detailed analysis of its biological properties, including its mechanism of action, pharmacological effects, and relevant case studies.

Molecular Formula

- Molecular Formula : CHFNO

Structural Representation

The compound features a triazole ring, a piperidine moiety, and trifluoromethyl groups, which contribute to its biological activity.

SMILES Notation

- SMILES :

CC(C(=O)N1CCCCC1)N2C(=NNC(=N2)C(F)(F)F)C(=O)C

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The trifluoromethyl group enhances lipophilicity and metabolic stability, potentially increasing the compound's efficacy.

Pharmacological Effects

Research indicates that the compound exhibits:

- Antimicrobial Activity : Demonstrated effectiveness against certain bacterial strains.

- Anticancer Properties : In vitro studies suggest inhibition of cancer cell proliferation.

- Anti-inflammatory Effects : Potential modulation of inflammatory pathways.

Case Studies and Research Findings

Several studies have investigated the biological effects of similar compounds:

- Antimicrobial Activity :

- Anticancer Activity :

- Inflammation Modulation :

Comparative Analysis of Similar Compounds

Comparación Con Compuestos Similares

Structural Analog 1: 1-(1-(2-(4-(isopropylthio)phenyl)acetyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one

- Key Differences: The acyl group at the piperidine nitrogen is replaced with a 2-(4-(isopropylthio)phenyl)acetyl moiety instead of cyclopentanecarbonyl.

- Molecular Weight : ~499.5 g/mol (estimated from molecular formula).

Structural Analog 2: 3-((1-(3-(3-chlorophenyl)propanoyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one

- Key Differences: Substitution at the triazolone ring includes an o-tolyl group instead of methyl and trifluoromethyl. The 3-chlorophenylpropanoyl group on piperidine may confer distinct electronic effects, influencing binding affinity to biological targets .

- Molecular Weight : 438.9 g/mol (exact value provided in evidence) .

Structural Analog 3: 4-(4-(4-(4-(((3S,5S)-5-((1H-1,2,4-triazol-1-yl)methyl)-5-(2,4-difluorophenyl)tetrahydrofuran-3-yl)methoxy)phenyl)piperazin-1-yl)phenyl)-1-((2S,3R)-2-hydroxypentan-3-yl)-1H-1,2,4-triazol-5(4H)-one

- Key Differences :

- Incorporates a tetrahydrofuran ring with difluorophenyl and triazolylmethyl substituents, significantly increasing steric bulk.

- The hydroxypentan-3-yl group at position 1 of the triazolone may enhance solubility but reduce membrane permeability compared to the simpler methyl group in the target compound .

Data Table: Comparative Analysis of Key Analogs

Research Findings and Implications

- Impact of Substituents: The trifluoromethyl group in the target compound and Analog 1 is associated with increased metabolic stability and electronegativity, which may enhance target binding . Cyclopentanecarbonyl vs. Piperazine-containing analogs (e.g., Analog 3) exhibit extended hydrogen-bonding networks, suggesting utility in high-affinity enzyme inhibition .

Synthetic Challenges :

- The target compound’s cyclopentanecarbonyl-piperidine moiety requires careful stereochemical control during acylation, similar to methods used for Analog 1 .

- Introduction of the trifluoromethyl group likely employs fluorinated building blocks or late-stage trifluoromethylation, as seen in related triazolone syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.